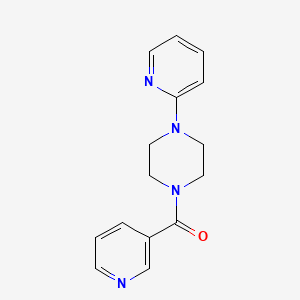![molecular formula C19H19ClN2O2 B4180106 3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4180106.png)
3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
描述
3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as NPC1161B, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively explored. In
科学研究应用
3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties, and has been tested in vitro and in vivo against various cancer cell lines. 3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have anti-inflammatory properties, and has been tested in animal models of inflammatory diseases. Additionally, 3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth and inflammation. 3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cell proliferation and survival, which may contribute to its anti-cancer properties. Additionally, 3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurological disorders. 3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential use in the treatment of anxiety disorders.
实验室实验的优点和局限性
One advantage of 3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is that it has been extensively studied in vitro and in vivo, which has provided a wealth of information about its potential applications in the field of medicine. Additionally, 3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is relatively easy to synthesize and purify, which makes it a useful tool for laboratory experiments. However, one limitation of 3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its potential therapeutic applications.
未来方向
There are many potential future directions for research involving 3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One area of research could focus on further elucidating its mechanism of action, which could provide insights into how it can be used to treat various diseases. Additionally, further studies could explore its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, studies could investigate the potential use of 3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in combination with other drugs or therapies, which could enhance its therapeutic efficacy.
属性
IUPAC Name |
3-chloro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-6-4-5-15(13-16)18(23)21-17-9-7-14(8-10-17)19(24)22-11-2-1-3-12-22/h4-10,13H,1-3,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMRXRQCTWQUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2-chloro-4-fluorophenoxy)acetyl]piperidine](/img/structure/B4180041.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4180045.png)
![1-[(4-ethoxyphenyl)acetyl]indoline](/img/structure/B4180051.png)
![5-(3,4-dimethylphenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4180058.png)


![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180091.png)
![N-[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4180098.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B4180128.png)
![3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4180135.png)
![2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4180143.png)